Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Derivatives
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been synthesized for various scientific applications. For instance, El-Sayed et al. (2015) explored the synthesis of heterocyclic compounds derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which led to the development of compounds with different heterocyclic rings such as coumarin, pyrazole, thiazole, and others. These compounds showed potential as nonionic surface active agents with antimicrobial activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Cytotoxic Agents
In the field of cancer research, Almasirad et al. (2016) designed and synthesized a series of 1,3,4-thiadiazole derivatives as potential cytotoxic agents. They evaluated these compounds against various human tumor cell lines, finding that some derivatives exhibited significant inhibitory effects, suggesting their potential in cancer treatment (Almasirad et al., 2016).
α-Glucosidase Inhibitors
Saeedi et al. (2020) focused on the development of α-glucosidase inhibitors, a key target in the treatment of type 2 diabetes. They synthesized a series of 5-arylisoxazole-1,3,4-thiadiazole hybrids, demonstrating that these compounds possess significant α-glucosidase inhibitory activity. This study highlights the potential of these derivatives in anti-diabetic drug discovery (Saeedi et al., 2020).
Glutaminase Inhibitors
Research by Shukla et al. (2012) involved the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate, as glutaminase inhibitors. These compounds showed promise in inhibiting the growth of certain cancer cells, indicating their potential in cancer therapy (Shukla et al., 2012).
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the survival of certain bacteria such as Helicobacter pylori .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria
Biochemical Pathways
The inhibition of the urease enzyme disrupts the urea cycle, leading to a decrease in the production of ammonia . This disruption affects the pH regulation within bacterial cells, which is critical for their survival .
Pharmacokinetics
One of the analogs of this compound exhibited better solubility relative to a similar compound, bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (bptes), suggesting potential improvements in bioavailability .
Result of Action
The inhibition of the urease enzyme by Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate leads to a decrease in the production of ammonia, disrupting the survival mechanisms of certain bacteria . In addition, a related compound showed cytotoxic activity against SKOV-3 cells, suggesting that it may induce apoptosis .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCLKCIFQATOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.